[(2-Ethoxy-5-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine
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Overview
Description
[(2-Ethoxy-5-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is an organic compound with a complex structure that includes an ethoxy group, a hydroxymethyl group, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxy-5-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves multiple steps. One common method includes the reaction of 5-methylbenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl iodide to introduce the ethoxy group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethoxy-5-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: 2-ethoxy-N-[1-(carboxymethyl)propyl]-5-methylbenzenesulfonamide.
Reduction: 2-ethoxy-N-[1-(hydroxymethyl)propyl]-5-methylbenzenamine.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
[(2-Ethoxy-5-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Ethoxy-5-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-N-[1-(hydroxymethyl)propyl]benzamide: Similar structure but lacks the sulfonamide group.
2-ethoxy-N-[1-(hydroxymethyl)propyl]-4-methylbenzenesulfonamide: Similar structure with a different position of the methyl group on the benzene ring.
Uniqueness
[(2-Ethoxy-5-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is unique due to the presence of both the ethoxy and sulfonamide groups, which confer specific chemical and biological properties
Properties
CAS No. |
1206115-98-1 |
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Molecular Formula |
C13H21NO4S |
Molecular Weight |
287.38g/mol |
IUPAC Name |
2-ethoxy-N-(1-hydroxybutan-2-yl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H21NO4S/c1-4-11(9-15)14-19(16,17)13-8-10(3)6-7-12(13)18-5-2/h6-8,11,14-15H,4-5,9H2,1-3H3 |
InChI Key |
JUZFYJKTHXTTHX-UHFFFAOYSA-N |
SMILES |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C)OCC |
Origin of Product |
United States |
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